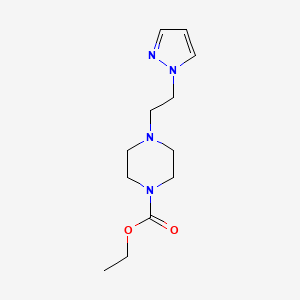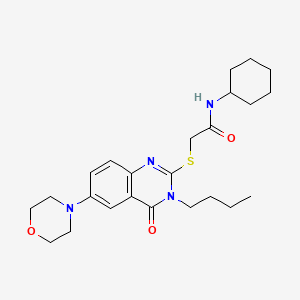
Sodium 3-(oxetan-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(oxetan-2-yl)propanoate , also known as sodium propionate , is a chemical compound with the molecular formula C₃H₅NaO₂ . It is the sodium salt of propionic acid. This white crystalline solid is deliquescent in moist air . The compound is commonly used in various applications due to its interesting properties.
Synthesis Analysis
The synthesis of sodium 3-(oxetan-2-yl)propanoate involves the reaction of propionic acid with sodium carbonate or sodium hydroxide . The resulting compound is a polymeric structure featuring trigonal prismatic Na⁺ centers bonded to six oxygen ligands provided by the carboxylates. The compound has a layered structure, with hydrophobic ethyl groups projecting .
Molecular Structure Analysis
The molecular structure of sodium 3-(oxetan-2-yl)propanoate consists of the sodium cation (Na⁺) coordinated to the propionate anion. The anhydrous form exhibits a polymeric structure, with the carboxylate groups forming a layered arrangement. The ethyl groups contribute to the hydrophobic nature of the compound .
科学的研究の応用
Selective Reducing Agents in Organic Synthesis
Sodium cyanohydridoborate (NaBH3CN) demonstrates broad utility as a selective reducing agent for a variety of organic functional groups. Its reduction capabilities are highly dependent on pH, showcasing a versatile tool for synthesizing primary, secondary, or tertiary amines via reductive amination of carbonyl groups. This research illustrates the potential of sodium-based compounds in facilitating complex organic transformations (Borch, Bernstein, & Durst, 1971).
Interaction with Saccharides
The study of sodium 3-(trihydroxygermyl)propanoate interactions with monosaccharides via nuclear magnetic resonance revealed that this compound forms complexes with saccharides, indicating a preference for fructose over glucose. These findings suggest sodium compounds' potential in studying and influencing biological processes involving sugar compounds, glycoproteins, and glucolipids (Shimada et al., 2015).
Electrochemical Applications
An electrocatalytic reactor utilizing a sodium compound for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to sodium 2,2,3,3-tetrafluoropropionate showcases the potential of sodium-based reactants in green chemistry and selective chemical synthesis. This work highlights the ability of sodium compounds to facilitate environmentally friendly chemical processes with high selectivity and efficiency (Wang et al., 2014).
Luminescence and Structural Analysis
Research on the luminescence properties of sodium salts with specific organic ligands reveals the relationship between structural features and luminescence behavior. Such studies can contribute to the development of new materials with desired optical properties for applications in sensors, displays, and lighting technologies (Tafeenko et al., 2009).
Hydration Studies in Aqueous Solutions
Investigations into the hydration of sodium propanoate and sodium butanoate in aqueous solutions enhance our understanding of solute-solvent interactions. This research is crucial for fields like solution chemistry, where the behavior of ions in solvents can influence reactions, formulations, and material properties (Rahman, Hefter, & Buchner, 2013).
特性
IUPAC Name |
sodium;3-(oxetan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVHRWSULNDRG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

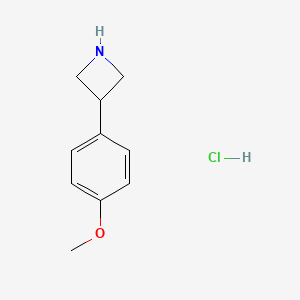
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2678062.png)
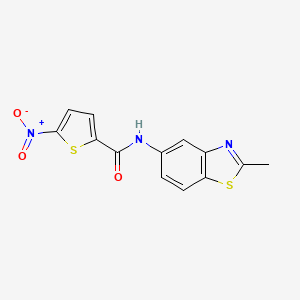
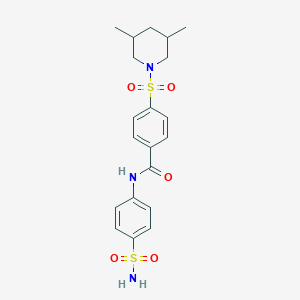
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2678068.png)
![1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2678069.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)
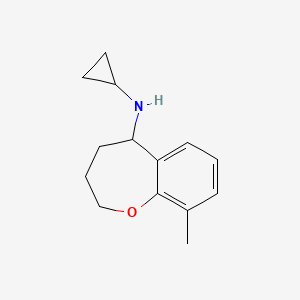

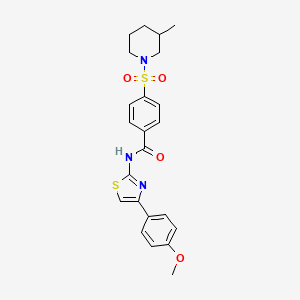
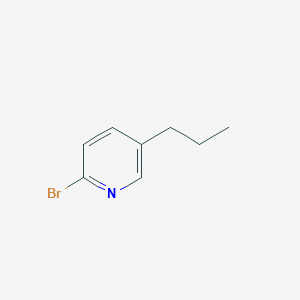
![2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678082.png)
